molecular formula C9H6FN B1210502 3-Fluoroquinoline CAS No. 396-31-6

3-Fluoroquinoline

Cat. No. B1210502
Key on ui cas rn: 396-31-6
M. Wt: 147.15 g/mol
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-N
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Patent
US07943640B2

Procedure details

To a 0° C. solution of diisopropyl amine (2.8 mL, 27 mmol) in tetrahydrofuran (80 mL) was added dropwise butyl lithium (8.1 mL, 2.5 M solution in hexane, 27 mmol). After 10 min., the flask was cooled to −78° C. and 3-fluoro quinoline from Step B (3 g, 20 mmol) in 20 mL of tetrahydrofuran was added over 15 min. period. The stirring was continued for an additional 4 h., after which iodine (5.4 g, 21 mmol) in 10 mL of THF (tetrahydrofuran) was added and the reaction temperature was maintained at −78° C. for additional 2 h. The reaction was quenched by adding a mixture of water and tetrahydrofuran (25 mL, 1:9), and the resulting solution was extracted with ethyl acetate. The organic layers were combined, washed with water and brine. Purification by silica gel column gave the title compound (2.26 g, 40%). MS (ES) 148.1 (M+H)+.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:15]=[N:16][C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2.[I:24]I>O1CCCC1>[F:13][C:14]1[CH:15]=[N:16][C:17]2[C:22]([C:23]=1[I:24])=[CH:21][CH:20]=[CH:19][CH:18]=2

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=NC2=CC=CC=C2C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring was continued for an additional 4 h.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained at −78° C. for additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding
ADDITION
Type
ADDITION
Details
a mixture of water and tetrahydrofuran (25 mL, 1:9)
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=NC2=CC=CC=C2C1I
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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